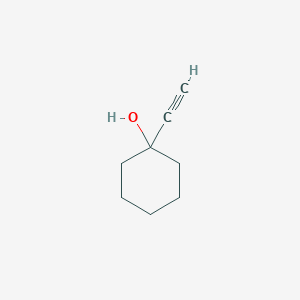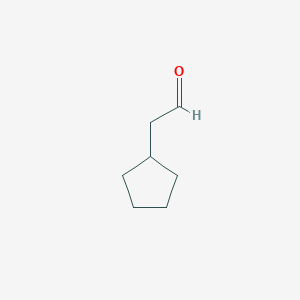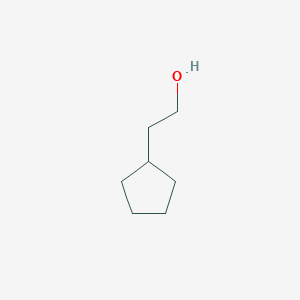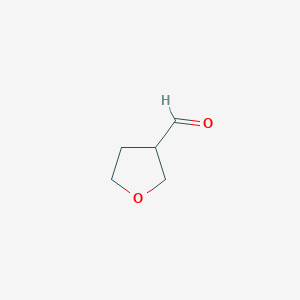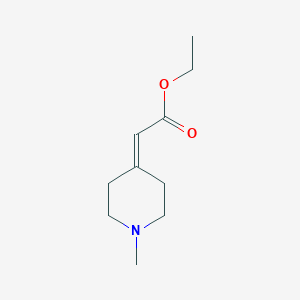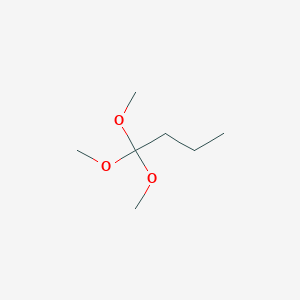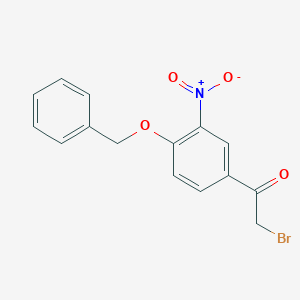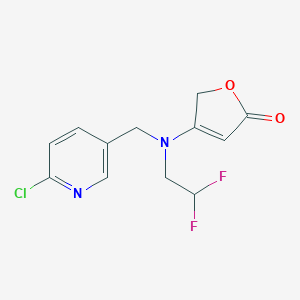
氟吡呋喃酮
概述
描述
Flupyradifurone is a systemic butenolide insecticide developed by Bayer CropScience under the trade name Sivanto . It is designed to protect crops from sap-feeding pests such as aphids and whiteflies, while being safer for non-target organisms compared to other insecticides . Flupyradifurone was first launched in 2014 and has since been approved for use in various regions, including the European Union .
科学研究应用
Flupyradifurone has a wide range of scientific research applications:
作用机制
Target of Action
Flupyradifurone primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects. By acting on these receptors, flupyradifurone can effectively control pests.
Mode of Action
Flupyradifurone acts as an agonist on the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to an overstimulation of the nervous system in insects. Despite its similar action, flupyradifurone is structurally different from other known agonists .
Biochemical Pathways
It is known that the overstimulation of the nervous system caused by the activation of the nicotinic acetylcholine receptors can lead to paralysis and eventual death of the insect .
Pharmacokinetics
Flupyradifurone exhibits excellent systemic properties. It is taken up into the leaves and stems with spray application and via the roots when applied to soil or alternative substrates . After absorption into the plant, it is systemically translocated in the xylem and translaminarily distributed into the leaf lamina . The concentration in the plants reached the highest point in 7 and 14 days. After 24 days of the application, a significant decline is observed .
Result of Action
The result of flupyradifurone’s action is the effective control of major sucking pests like aphids, leafhoppers, psyllids, whiteflies, and other key insect pests including larval and adult stages . It also demonstrated an exceptional speed of action compared to other insecticides .
Action Environment
Flupyradifurone has been developed to meet agricultural needs in many regions of the world, primarily for uses in a wide variety of fruit and vegetable crops as well as plantation (citrus, coffee, cocoa), tropical fruits and defined broad acre crops . It is environmentally friendly to most beneficial insect groups, especially to honey bees and bumble bees . .
生化分析
Biochemical Properties
Flupyradifurone acts as an agonist on insect nicotinic acetylcholine receptors . It is structurally different from known agonists, as shown by chemical similarity analysis .
Molecular Mechanism
Flupyradifurone exerts its effects at the molecular level through its action as an agonist on insect nicotinic acetylcholine receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: Flupyradifurone can be synthesized through a multi-step process. The synthesis begins with the reaction of tetronic acid with 2,2-difluoroethylamine to produce the intermediate 4-[(2-fluoroethyl)amino]furan-2(5H)-one . This intermediate is then heated with 2-chloro-5-(chloromethyl)pyridine in tetrahydrofuran under reflux conditions to yield flupyradifurone .
Industrial Production Methods: Industrial production of flupyradifurone follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Flupyradifurone primarily undergoes hydrolysis and oxidation reactions. It is hydrolytically stable, meaning it does not easily break down in the presence of water .
Common Reagents and Conditions: Hydrolysis reactions typically involve water or aqueous solutions, while oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products Formed: The major products formed from the hydrolysis of flupyradifurone include difluoroacetic acid and 6-chloronicotinic acid . These products are used to assess the residue levels of flupyradifurone in various commodities .
相似化合物的比较
Imidacloprid: A neonicotinoid insecticide with a similar mode of action but higher toxicity to non-target organisms.
Thiamethoxam: Another neonicotinoid with a broader spectrum of activity but also higher environmental persistence.
Sulfoxaflor: A sulfoximine insecticide with a similar target but different chemical structure.
Uniqueness: Flupyradifurone’s unique butenolide structure allows it to be effective against pests that have developed resistance to other insecticides . Its rapid action and lower toxicity to beneficial insects make it a valuable tool in sustainable agriculture .
属性
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYTRGFOFZNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872811 | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951659-40-8 | |
| Record name | Flupyradifurone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupyradifurone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPYRADIFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
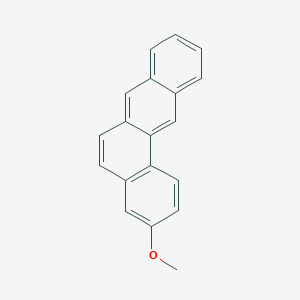
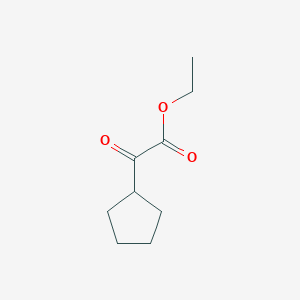

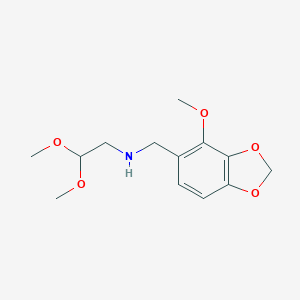
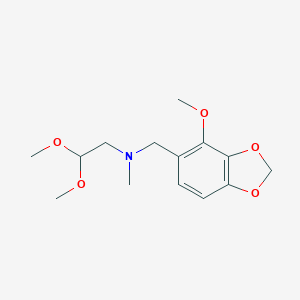
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate](/img/structure/B41582.png)
